Mirabegron was developed by Astellas Pharma and received regulatory approvals in various countries, including the United States, European Union, Canada, and Japan, between 2011 and 2013. It belongs to a new class of medications that stimulate beta-3 adrenergic receptors specifically in the bladder, distinguishing it from traditional antimuscarinic agents used for similar indications .
The synthesis of mirabegron involves several key steps:
This method is noted for its cost-effectiveness and suitability for large-scale production.
Mirabegron's molecular structure features a complex arrangement that allows it to selectively bind to beta-3 adrenergic receptors. The structure can be represented as follows:
Mirabegron undergoes various metabolic reactions within the body, primarily facilitated by hepatic enzymes. Key metabolic pathways include:
These reactions are crucial for understanding its pharmacokinetics and potential drug interactions.
Mirabegron's mechanism of action is centered on its selective stimulation of beta-3 adrenergic receptors located in the detrusor muscle of the bladder. This stimulation leads to:
Clinical studies have demonstrated its efficacy in alleviating symptoms associated with overactive bladder.
Mirabegron exhibits several notable physical and chemical properties:
Analyses such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to characterize these properties comprehensively .
Mirabegron has significant applications beyond treating overactive bladder:
Mirabegron M12 (C₂₈H₃₀N₄O₁₀S), also designated as 2-Oxo-mirabegron N-Carbamoylglucuronide, is a major phase II metabolite of the β₃-adrenoceptor agonist mirabegron. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-6-{[(2-{4-[2-(2-amino-1,3-thiazol-4-yl)acetamido]phenyl}ethyl)(2-oxo-2-phenylethyl)carbamoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid [1] [7] [9]. Structurally, M12 is characterized as an N-carbamoyl glucuronide conjugate, formed via the linkage of mirabegron’s secondary amine group to glucuronic acid through a carbamate bond. This modification significantly enhances its hydrophilicity compared to the parent drug, as evidenced by its molecular weight of 614.63 g/mol and chemical formula [1] [10].
The molecule features multiple chiral centers in the glucuronic acid moiety (2S,3S,4S,5R,6S), conferring stereospecificity critical for its biochemical interactions. Key functional groups include:
Identifier Type | Value | |
---|---|---|
CAS Number | 1365244-66-1 | |
UNII | 9B7762GTP4 | |
Molecular Formula | C₂₈H₃₀N₄O₁₀S | |
Molecular Weight | 614.63 g/mol | |
Synonyms | 2-Oxo-mirabegron N-Carbamoylglucuronide; YM-538858; Mirabegron metabolite M12 | [1] [7] [9] |
The discovery of β₃-adrenoceptors (β₃-AR) in 1989 marked a paradigm shift in sympathomimetic pharmacology. Unlike β₁/β₂-ARs, β₃-ARs exhibited resistance to desensitization due to the absence of protein kinase A (PKA) and β-adrenoceptor kinase (βARK) phosphorylation sites in their intracellular domains [3] [5]. Early agonists like BRL37344 and CL316243 demonstrated potent lipolytic and thermogenic effects in rodents but showed limited efficacy in humans due to:
Generation | Representative Compounds | Key Limitations | Human Selectivity | |
---|---|---|---|---|
First (1990s) | BRL37344, CL316243 | Low potency in humans, poor oral bioavailability | ≤10-fold | |
Second | Ritobegron, Solabegron | Partial efficacy, clinical discontinuation (Phase III) | 50-100 fold | |
Clinically Approved | Mirabegron, Vibegron | Optimized pharmacokinetics, high selectivity | >200-fold for β₃-AR | [3] [4] |
Mirabegron emerged as the first clinically successful β₃-AR agonist (FDA-approved 2012) due to its balanced selectivity (>50-fold over β₁/β₂-AR) and pharmacokinetic stability. Its metabolism generates pharmacologically inactive but structurally unique conjugates like M12, underscoring advances in drug design that minimize cardioactive metabolites [3] [4] [6].
Mirabegron undergoes extensive biotransformation via hepatic and extrahepatic enzymes, producing >16 metabolites. M12 arises specifically through UGT-dependent N-carbamoyl glucuronidation, a rare metabolic pathway involving:
Property | Mirabegron M12 | Mirabegron | Biological Implication | |
---|---|---|---|---|
Molecular Weight | 614.63 g/mol | 396.51 g/mol | Increased polarity | |
LogP (Predicted) | -0.16 | 1.53 | Reduced membrane diffusion | |
Hydrogen Bond Donors | 6 | 4 | Enhanced aqueous solubility | |
Rotatable Bonds | 12 | 8 | Conformational flexibility | |
Collision Cross Section (Ų) | 226.26 (Predicted, [M-H]-) | Not available | Distinct LC-MS/MS detection | [1] [4] [10] |
M12 is pharmacologically inactive, lacking agonism at human β₁-, β₂-, or β₃-ARs due to steric hindrance from the bulky glucuronide moiety. Its formation represents a detoxification pathway, accounting for ~25% of mirabegron’s urinary metabolites. Renal excretion dominates elimination via active tubular secretion (55% urinary recovery), while fecal excretion contributes 34% [1] [4].
Species differences exist in M12 generation: humans exhibit higher UGT2B7 expression than rodents, explaining the metabolite’s prominence in human pharmacokinetics. This highlights the metabolic divergence critical for translating preclinical data to clinical outcomes [4] [6].
Compound Name | Role/Context |
---|---|
Mirabegron M12 | Primary metabolite of mirabegron |
Mirabegron | Parent drug, β₃-adrenoceptor agonist |
BRL37344 | First-generation β₃-AR agonist |
CL316243 | Selective rodent β₃-AR agonist |
Ritobegron | Discontinued β₃-AR agonist (Phase III) |
Solabegron | Investigational β₃-AR agonist (Phase II) |
Vibegron | Approved β₃-AR agonist (Japan) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8